

Dalmelitinib: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Dalmelitinib*

Cat. No.: *B10788506*

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Abstract

Dalmelitinib is a potent and selective, orally active inhibitor of the c-Met receptor tyrosine kinase. This document provides a comprehensive technical overview of **Dalmelitinib**, including its chemical structure, physicochemical properties, mechanism of action, and relevant preclinical data. Detailed, representative experimental protocols for key assays are provided to guide researchers in the evaluation of this and similar compounds. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

Dalmelitinib is a synthetic organic small molecule designed to target the ATP-binding site of the c-Met kinase.^[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **Dalmelitinib**

Property	Value	Reference(s)
IUPAC Name	9-({8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2] [3]triazolo[4,3-a]pyridin-3-yl}sulfanyl)-4-methyl-3,4-dihydro-2H-1,4-oxazino[3,2-c]quinolin-3-one	[4]
Molecular Formula	C ₂₂ H ₁₆ FN ₇ O ₂ S	[4]
Molecular Weight	461.47 g/mol	[4]
Canonical SMILES	<chem>CN1C=C(C=N1)C2=CC(=C3N=NC(=N3C=C2)SC4=CC=C5C(=C4)C6=C(C(=N5)N(C)C(=O)CO6)F</chem>	[4]
InChI Key	MFEXYTURXUZOID-UHFFFAOYSA-N	[4]
CAS Number	1637658-98-0	[1]
Appearance	Solid	[1]
Purity	Typically >98%	[1]
Solubility	Soluble in DMSO	[1]

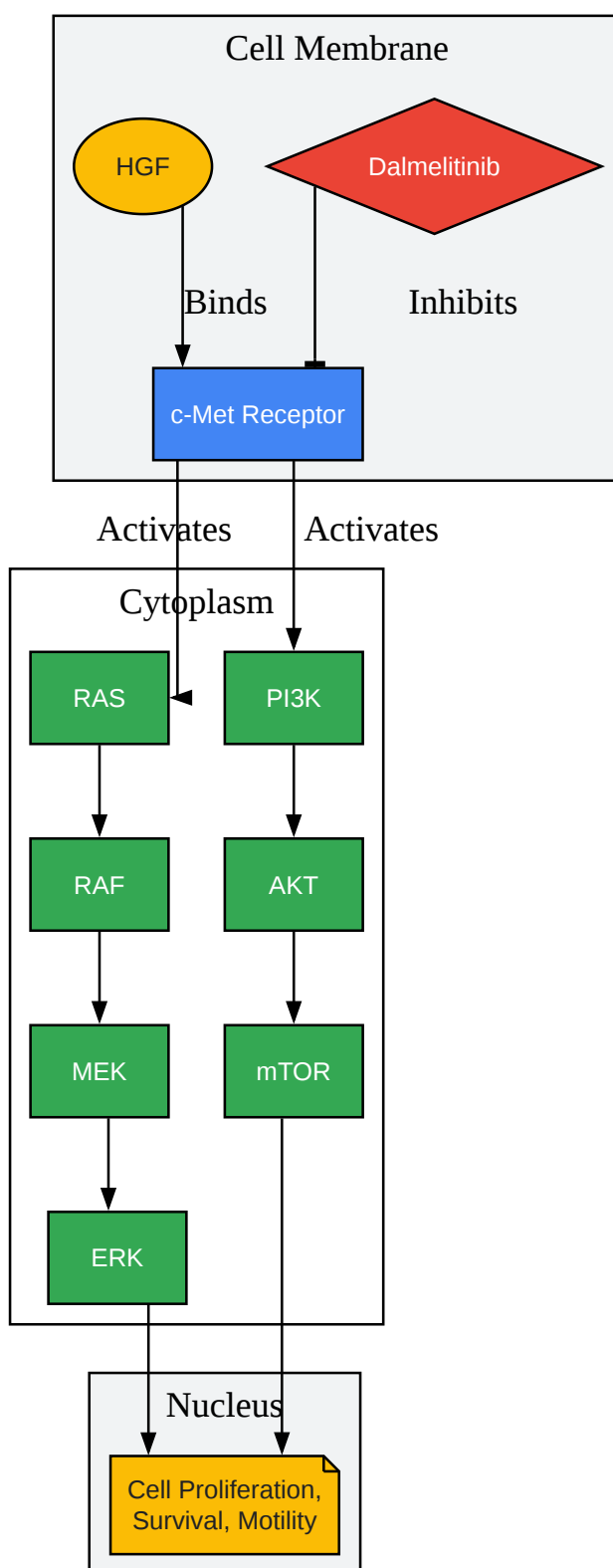
Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **Dalmelitinib** is not readily found in the scientific literature. The synthesis of similar complex heterocyclic compounds often involves multi-step convergent or linear synthetic routes. Researchers interested in the synthesis of **Dalmelitinib** would likely need to refer to relevant patents or medicinal chemistry literature focused on pyrazolopyrimidine-based kinase inhibitors.

Mechanism of Action

Dalmelitinib is a selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the

c-Met kinase domain and thereby preventing the phosphorylation and activation of the receptor. [1] This blockade of c-Met signaling leads to the inhibition of downstream pathways, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[1]



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Dalmelitinib's inhibition of the c-Met signaling pathway.

Preclinical Data

In Vitro Activity

Dalmelitinib has demonstrated potent inhibitory activity against the c-Met kinase and cancer cell lines with c-Met amplification.

Table 2: In Vitro Activity of **Dalmelitinib**

Assay Type	Target/Cell Line	IC ₅₀ (nM)	Reference(s)
Biochemical Assay	c-Met Kinase	2.9	[1]
Cell Proliferation	c-Met amplified cancer cell lines	6 - 33	[1]

In Vivo Activity

Preclinical studies in animal models have shown the in vivo efficacy of **Dalmelitinib**.

Table 3: In Vivo Data for **Dalmelitinib**

Animal Model	Dosing	Outcome	Reference(s)
MKN-45 Tumor Xenograft	10-60 mg/kg, intragastric administration	Significant, dose-dependent tumor growth inhibition	[1]

Pharmacokinetics and Toxicology

Pharmacokinetic studies in BALB/c nude mice have indicated that **Dalmelitinib** possesses favorable drug-like properties.

Table 4: Pharmacokinetic and Toxicological Profile of **Dalmelitinib** in Mice

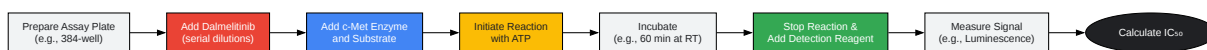
Parameter	Observation	Reference(s)
Pharmacokinetics	High plasma concentration, long half-life, low clearance rates	[1]
Long-term Toxicity	No Observed Adverse Effect Level (NOAEL) of 225 mg/kg/day	[1]
Acute Toxicity	NOAEL of 600 mg/kg/day	[1]

Experimental Protocols

The following are representative, detailed protocols for the types of experiments used to characterize c-Met inhibitors like **Dalmetitinib**.

c-Met Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the in vitro potency of a compound against the isolated c-Met kinase enzyme.



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Workflow for a c-Met kinase inhibition assay.

Materials:

- Recombinant human c-Met kinase domain
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP

- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- **Dalmetitinib** (or other test compounds) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
- Microplate reader

Procedure:

- Prepare serial dilutions of **Dalmetitinib** in kinase assay buffer.
- In a microplate, add the diluted compound, recombinant c-Met enzyme, and the kinase substrate.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP or the product formation using a suitable detection reagent and a microplate reader.
- Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of **Dalmetitinib** on the proliferation of cancer cells.

Materials:

- c-Met dependent cancer cell line (e.g., MKN-45, EBC-1)
- Complete cell culture medium
- **Dalmetitinib**

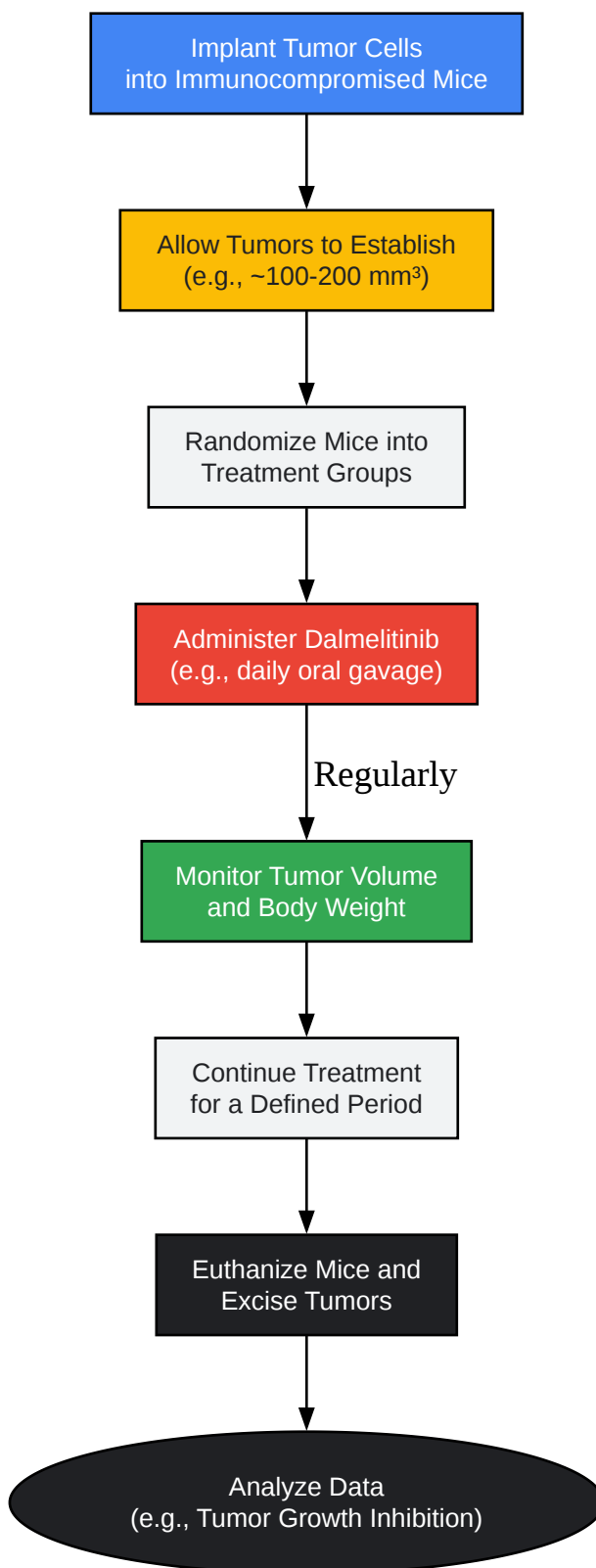
- Cell proliferation detection reagent (e.g., CellTiter-Glo®, MTT, or CyQUANT®)
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **Dalmelitinib**.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.
- Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
- Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of **Dalmelitinib** in a mouse xenograft model.



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